molecular formula C7H13NO B13591954 3-Hydroxy-4-methylhexanenitrile

3-Hydroxy-4-methylhexanenitrile

Cat. No.: B13591954
M. Wt: 127.18 g/mol
InChI Key: KHZNYORIBXRLAD-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylhexanenitrile: is an organic compound with the molecular formula C7H13NO . It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Aldehydes and Ketones: One common method to prepare 3-Hydroxy-4-methylhexanenitrile is through the addition of hydrogen cyanide (HCN) to aldehydes or ketones

    From Halogenoalkanes: Another method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.

Industrial Production Methods: Industrial production of nitriles often involves the dehydration of amides using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). This method can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Hydroxy-4-methylhexanenitrile is used as an intermediate in organic synthesis. It can be used to synthesize various pharmaceuticals and fine chemicals .

Biology and Medicine: Nitriles, including this compound, are studied for their potential biological activities. They can act as precursors to bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methylhexanenitrile involves its reactivity due to the presence of both hydroxyl and nitrile functional groups. The nitrile group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and substitution reactions . These properties make it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-4-methylhexanenitrile is unique due to its specific carbon chain length and the position of the hydroxyl group. This structural arrangement gives it distinct reactivity and makes it suitable for specific synthetic applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-hydroxy-4-methylhexanenitrile

InChI

InChI=1S/C7H13NO/c1-3-6(2)7(9)4-5-8/h6-7,9H,3-4H2,1-2H3

InChI Key

KHZNYORIBXRLAD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC#N)O

Origin of Product

United States

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